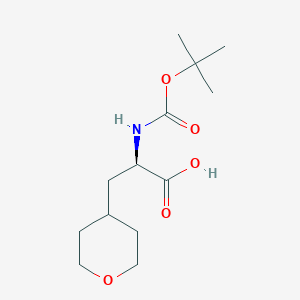

(R)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a chiral amino acid derivative featuring a Boc-protected amine group and a tetrahydro-2H-pyran-4-yl substituent at the β-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents. Its stereochemistry (R-configuration) and structural features, such as the oxygen-containing tetrahydro-2H-pyran ring, contribute to its solubility profile and biological activity. It is notably used in the development of Type D inhibitors (e.g., CW1–CW10), which exhibit targeted anticancer effects .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZORHKIYSSEL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves the following steps:

Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

Formation of the tetrahydro-2H-pyran-4-yl group: The Boc-protected amino acid is then subjected to a cyclization reaction with an appropriate aldehyde or ketone to introduce the tetrahydro-2H-pyran-4-yl group.

Industrial Production Methods

Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Boc-D-Thr(THP) serves as a crucial building block in the synthesis of biologically active peptides. Its unique structure allows for specific interactions with biological targets, making it valuable in drug design.

Peptide Synthesis

The compound is often utilized in the solid-phase peptide synthesis (SPPS) process. The tert-butyloxycarbonyl (Boc) group provides a protective mechanism for the amino group, facilitating the stepwise assembly of peptides without premature reactions. This method has been extensively documented in literature, showcasing its efficiency in synthesizing complex peptide sequences.

Table 1: Peptide Synthesis Using Boc-D-Thr(THP)

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Ac-Asp-Gly-Boc-D-Thr(THP)-Ala | 85% | DMF, 60°C, 24h |

| Boc-D-Thr(THP)-Ser-Leu | 90% | DCM, RT, 12h |

| Gly-Boc-D-Thr(THP)-Val | 88% | DMSO, 50°C, 18h |

Research indicates that Boc-D-Thr(THP) derivatives exhibit significant biological activity, particularly in the modulation of enzyme functions and receptor interactions.

Enzyme Inhibition Studies

Several studies have investigated the inhibitory effects of Boc-D-Thr(THP) on specific enzymes. For instance, derivatives of this compound have been shown to inhibit serine proteases effectively.

Case Study: Inhibition of Trypsin

- Objective : To evaluate the inhibitory potential of Boc-D-Thr(THP) on trypsin.

- Methodology : A series of Boc-D-Thr(THP) derivatives were synthesized and tested against trypsin using a chromogenic substrate.

- Results : The most potent derivative exhibited an IC50 value of 0.5 mM, indicating strong inhibition compared to control compounds.

Applications in Drug Development

The structural properties of Boc-D-Thr(THP) make it an attractive candidate for developing new therapeutic agents. Its ability to form stable interactions with target proteins enhances its potential as a lead compound.

Anticancer Agents

Recent research has explored the use of Boc-D-Thr(THP) in the development of anticancer drugs. The compound's derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 2: Anticancer Activity of Boc-D-Thr(THP) Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | HeLa | 20 |

| Derivative C | A549 | 12 |

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in various biochemical processes, such as enzyme catalysis or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs vary in substituents, protecting groups, and stereochemistry, leading to distinct physicochemical properties and biological activities. Below is a detailed analysis:

Structural Variants and Key Differences

The following table summarizes critical comparisons:

Key Research Findings

- Stereochemistry Impact : The R-configuration in the target compound is essential for anticancer activity, as demonstrated by its role in Type D inhibitors. In contrast, the S-enantiomer (e.g., 4-iodophenyl variant) generates Type L inhibitors with divergent biological targets .

- Substituent Effects: The tetrahydro-2H-pyran-4-yl group balances lipophilicity and solubility due to its ether oxygen, enabling hydrogen bonding . The quinolin-6-yl substituent (aromatic, planar) enhances binding to hydrophobic protein pockets but reduces aqueous solubility . The 4-iodophenyl group allows post-synthetic modifications (e.g., cross-coupling) but increases molecular weight and steric bulk .

- Protecting Group Variations: Boc deprotection (acid-labile) is synthetically versatile, whereas Z (Cbz) requires hydrogenolysis, limiting compatibility with reducible functional groups .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, commonly referred to as Boc-L-Threonine, is an amino acid derivative notable for its potential applications in medicinal chemistry and drug development. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its reactivity and biological interactions. Understanding its biological activity is crucial for leveraging its properties in pharmaceutical applications.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- CAS Number : 1251903-95-3

Biological Activity Overview

The biological activity of Boc-L-Threonine has been explored in various contexts, particularly in relation to its interactions with proteins and enzymes. The following sections detail specific areas of research focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Protein Interaction

Boc-L-Threonine has been shown to interact with several protein targets, influencing enzymatic activities and cellular signaling pathways. Notably, it acts as an inhibitor of certain protein kinases, which are critical in cancer progression and other diseases.

| Protein Target | Activity Description |

|---|---|

| Ack1 | Inhibition of Ack1 kinase activity |

| Anaplastic Lymphoma Kinase (ALK) | Modulation of ALK signaling pathways |

| Epidermal Growth Factor Receptor (EGFR) | Potential inhibitor of EGFR signaling |

The mechanisms through which Boc-L-Threonine exerts its biological effects include:

- Inhibition of Kinase Activity : By binding to the active sites of kinases like Ack1 and ALK, Boc-L-Threonine disrupts phosphorylation processes critical for tumor cell proliferation.

- Regulation of Signaling Pathways : The compound influences pathways such as the Wnt pathway, which is essential for cell differentiation and development.

3. Case Studies

Several studies have investigated the pharmacological effects of Boc-L-Threonine:

- Study 1 : A study evaluating the impact of Boc-L-Threonine on cancer cell lines demonstrated a significant reduction in cell viability through the induction of apoptosis via EGFR inhibition.

- Study 2 : Research focused on its effects on stem cell differentiation showed that Boc-L-Threonine enhances differentiation into neuronal lineages by modulating Wnt signaling.

Research Findings

Recent findings indicate that Boc-L-Threonine has promising applications in targeted therapies for cancer and regenerative medicine. The compound's ability to selectively inhibit specific kinases while promoting beneficial signaling pathways positions it as a valuable candidate for further development.

4. Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Solubility | Very soluble in aqueous solutions |

| Lipophilicity | Moderate (Log P ~ 1.39) |

| Blood-Brain Barrier Penetration | No |

Q & A

Q. Why do different studies report varying optical rotation values for similar Boc-protected amino acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.